molecular formula C58H73N7O17 B1665494 Anidulafungin CAS No. 166663-25-8

Anidulafungin

Cat. No.: B1665494
CAS No.: 166663-25-8
M. Wt: 1140.2 g/mol
InChI Key: JHVAMHSQVVQIOT-MFAJLEFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Anidulafungin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different antifungal properties .

Scientific Research Applications

Anidulafungin is an echinocandin-class drug used to treat various fungal infections . It functions by inhibiting the growth of fungi .

Medical Applications

  • Treatment of Fungal Infections this compound is used to treat a variety of fungal infections . It has been approved by the FDA for treating invasive candidiasis, candidemia, and esophageal candidiasis .
  • Efficacy Against Candida Species Parenterally administered this compound has demonstrated effectiveness against Candida species in immunocompetent and immunocompromised mouse and rabbit models .
  • Treatment of Invasive Candidiasis this compound is effective for treating candidemia and invasive candidiasis in a broad patient population . A study of 539 patients showed a global response success rate of 76.4% .
  • Treatment of Esophageal Candidiasis Clinical trials indicate that this compound is effective in treating esophageal candidiasis, including azole-refractory disease .

Dosage and Administration

This compound is administered via slow injection into a vein, usually once daily, as directed by a doctor . The dosage and duration of treatment depend on the patient's medical condition and response to treatment; children's dosage is also weight-based . It is crucial to complete the full prescribed amount, even if symptoms improve, to prevent the infection from returning .

This compound Use Cases

  • Invasive Fungal Disease (IFD) this compound therapy, alone or in combination, could be considered in hematologic patients with IFD and concomitant liver or renal impairment .
  • Combination Therapy this compound is sometimes used in combination with other antifungal agents like liposomal amphotericin or voriconazole .
  • Monotherapy this compound monotherapy was administered in 13% of episodes, with one case of probable pulmonary aspergillosis resolving with monotherapy .
  • Neutropenic Patients this compound has been assessed in adult neutropenic patients with invasive candidiasis .

Safety and Efficacy

  • Efficacy in Clinical Trials The safety and efficacy of this compound were evaluated in a Phase 3 study involving patients with candidaemia and some with deep tissue Candida infections .
  • Adverse Events Adverse events (AEs) reported during clinical trials were consistent with the known AE profile for this compound .
  • Mortality Rates All-cause mortality was 13.0% on day 14 and 19.1% on day 28 in a study of patients with invasive candidiasis .
  • Tolerability this compound is a safe and tolerable option for treating IFD in patients with hematologic diseases and concomitant liver or renal impairment . this compound was not withdrawn in any case due to toxicity .

Cost-Effectiveness

Comparison with Similar Compounds

Biological Activity

Anidulafungin is a semisynthetic echinocandin antifungal agent, primarily used to treat invasive fungal infections, particularly those caused by Candida species. Its biological activity is characterized by its mechanism of action, efficacy against various pathogens, and its synergistic effects when combined with other antimicrobial agents. This article synthesizes diverse research findings and clinical data to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its antifungal effects by inhibiting (1→3)-β-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This inhibition leads to a reduction in cell wall integrity and ultimately results in fungal cell death. Unlike many antifungal agents, this compound does not rely on hepatic or renal excretion for its elimination, making it suitable for patients with compromised liver or kidney function .

Pharmacodynamics and Pharmacokinetics

This compound has several notable pharmacokinetic properties:

  • Volume of Distribution : 30–50 L
  • Plasma Protein Binding : 99%
  • Elimination Half-Life : Approximately 24 hours .

This compound undergoes slow chemical hydrolysis at physiological pH, which results in inactive metabolites. This unique property contributes to its safety profile in patients with various degrees of organ impairment .

Efficacy Against Pathogens

This compound is primarily effective against Candida spp. and has shown promising results against Aspergillus spp. when used in combination therapies. The following table summarizes its efficacy against common fungal pathogens:

PathogenIn Vitro ActivityIn Vivo ActivityReference
Candida albicansExcellentEffective
Candida glabrataModerateEffective
Aspergillus fumigatusLimitedPotentially effective when combined with voriconazole

Synergistic Effects

Recent studies have demonstrated that this compound can enhance the antibacterial activity of tigecycline against biofilms formed by C. albicans and Staphylococcus aureus. In a murine model of intra-abdominal infection, this compound significantly reduced the abundance of poly-β-(1,6)-N-acetylglucosamine (PNAG), a component critical for biofilm formation in S. aureus, suggesting potential applications in polymicrobial infections .

Clinical Studies and Case Reports

A pivotal randomized double-blind trial compared the efficacy and safety of this compound with fluconazole in patients with esophageal candidiasis. The study included 601 patients and found that this compound was statistically non-inferior to fluconazole, achieving endoscopic success rates of 97.2% compared to 98.8% for fluconazole . Adverse events were comparable between treatment groups, indicating a favorable safety profile .

Case Study: Pediatric Candidemia

A prospective trial evaluated this compound in pediatric patients with candidemia. The results showed high rates of clinical success (99.1%) and microbiological success (87.7%) among those treated with this compound, further supporting its use in vulnerable populations .

Q & A

Basic Research Questions

Q. What is the mechanism of action of anidulafungin, and how does it inform experimental design in antifungal research?

this compound inhibits 1,3-β-D-glucan synthase, disrupting fungal cell wall synthesis. Researchers use this mechanism to study resistance patterns (e.g., mutations in glucan synthase genes) and evaluate synergies with azoles or polyenes. Experimental designs often incorporate time-kill assays and electron microscopy to assess cell wall damage .

Q. What are the EUCAST-recommended susceptibility breakpoints for this compound against Candida species?

EUCAST defines species-specific breakpoints: ≤0.03 mg/L for C. albicans and ≤0.06 mg/L for C. glabrata, C. tropicalis, and C. krusei. C. parapsilosis is not recommended for testing due to higher baseline MICs. Microdilution assays in RPMI 1640 medium are standard, with clinical correlations for non-albicans species .

Q. How does this compound compare to fluconazole in treating invasive candidiasis?

In a phase III trial, this compound demonstrated superior success rates (75.6% vs. 60.2%) at end-of-IV therapy, driven by its fungicidal activity. Non-inferiority trials should use composite endpoints (clinical + microbiological resolution) and stratify by baseline Candida species and neutropenia status .

Q. What HPLC parameters are optimal for quantifying this compound stability in peritoneal dialysis fluids?

Use a C18 column (2.6 μm core-shell particles) with a gradient of 10–60% acetonitrile in aqueous formic acid (pH 3.0) over 12 minutes. Monitor UV absorbance at 305 nm, with a flow rate of 0.3 mL/min. Stability is defined as ≤10% loss from initial concentration over 336 hours .

Advanced Research Questions

Q. How can limited-sampling strategies (LSS) predict this compound exposure in critically ill patients?

A single plasma sample taken 12 hours post-infusion predicts AUC0–24 via linear regression (R² = 0.99) or Bayesian modeling (R² = 0.89). This method reduces sampling burden while maintaining accuracy (±9% error) for therapeutic drug monitoring .

Q. What experimental models validate this compound efficacy against Aspergillus terreus?

Neutropenic murine models infected with A. terreus show dose-dependent efficacy. A 10 mg/kg/day regimen reduces kidney fungal burden by >2 log10 CFU/g and prolongs survival. Time-kill assays confirm fungistatic activity at concentrations ≥1 mg/L .

Q. How do C. parapsilosis breakthrough infections impact this compound trial design?

C. parapsilosis exhibits higher MICs (≥2 mg/L) due to altered glucan synthase kinetics. Trials should include pharmacokinetic/pharmacodynamic (PK/PD) analyses of AUC/MIC ratios and monitor for persistent fungemia in neutropenic cohorts .

Q. What statistical methods resolve efficacy contradictions in neutropenic vs. non-neutropenic populations?

Multivariate logistic regression adjusts for confounders like APACHE II scores, baseline pathogens, and neutropenia duration. Pooled analyses of six trials show success rates of 53.8% in persistent neutropenia vs. 80% in resolved cases .

Q. How does this compound perform in intra-abdominal candidiasis with source control limitations?

Pooled data from five studies reveal a median treatment duration of 14 days, with 79.1% success at end-of-IV therapy. Limitations include uncertain peritoneal penetration; combine with intraperitoneal sampling or imaging to assess residual infection .

Q. What in vitro assays evaluate this compound combination therapy for biofilm eradication?

Use static or dynamic biofilm models with catheter segments inoculated with C. glabrata. This compound (≥8 mg/L) combined with liposomal amphotericin B (≥4 mg/L) reduces biofilm viability by >90% in 48 hours, validated via confocal microscopy .

Properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAMHSQVVQIOT-MFAJLEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 5.64e-02 g/L
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

166663-25-8
Record name Anidulafungin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANIDULAFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Anidulafungin
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Anidulafungin
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Anidulafungin
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Anidulafungin
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Anidulafungin
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
Anidulafungin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.